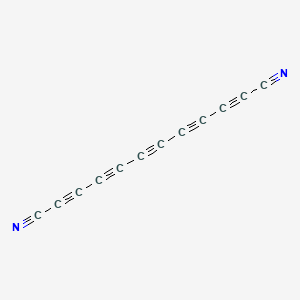

Dodeca-2,4,6,8,10-pentaynedinitrile

Description

Dodeca-2,4,6,8,10-pentaynedinitrile (C₁₂N₂) is a highly unsaturated aliphatic compound featuring a linear carbon chain with five conjugated triple bonds and terminal nitrile groups (-C≡N). Its structure, characterized by alternating triple bonds (2,4,6,8,10-positions) and nitrile termini, confers unique electronic properties, including high electron deficiency and polarizability. Such attributes make it a candidate for advanced materials, such as molecular wires or nonlinear optical materials, though experimental data on its physical and chemical behavior remain sparse .

Properties

CAS No. |

151417-31-1 |

|---|---|

Molecular Formula |

C12N2 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

dodeca-2,4,6,8,10-pentaynedinitrile |

InChI |

InChI=1S/C12N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |

InChI Key |

KDRVPNJFLNVLAV-UHFFFAOYSA-N |

Canonical SMILES |

C(#CC#CC#CC#N)C#CC#CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-2,4,6,8,10-pentaynedinitrile typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6,8,10-pentaynedinitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce amines or other reduced products.

Scientific Research Applications

Dodeca-2,4,6,8,10-pentaynedinitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or its role in drug development.

Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of dodeca-2,4,6,8,10-pentaynedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Dodeca-2,4,6,8,10-pentaynedinitrile is compared below with analogous compounds based on available literature.

Dodecanenitrile (C₁₁H₂₁CN)

- Structure : A 12-carbon chain with a single terminal nitrile group.

- Key Data :

- Comparison :

The absence of triple bonds in dodecanenitrile results in lower rigidity and polarizability compared to the pentaynedinitrile. The additional nitrile group and conjugated triple bonds in the latter likely enhance intermolecular forces, suggesting a higher cohesive energy (>642) and elevated melting/boiling points.

Dodeca-2,4,6,8,10-pentaenal (C₁₂H₁₄O₅)

- Structure : A 12-carbon chain with five conjugated double bonds and terminal aldehyde groups (-CHO).

- Key Data :

- Comparison: The replacement of aldehydes with nitriles and double bonds with triple bonds in the pentaynedinitrile increases electron-withdrawing effects and conjugation length.

Dechlorane Plus (C₁₈H₁₂Cl₁₂)

- Structure : A chlorinated polycyclic ether used as a flame retardant .

- Comparison :

While structurally distinct, Dechlorane Plus highlights the role of halogenation in enhancing thermal stability. In contrast, pentaynedinitrile’s stability arises from conjugation and nitrile groups, which may reduce flammability but increase susceptibility to nucleophilic attack.

Research Implications and Gaps

- Electronic Properties : The conjugated triple bonds and nitriles in pentaynedinitrile likely enable superior charge transport compared to dodecanenitrile or pentaenal, but experimental validation is needed.

- Stability : The compound’s susceptibility to oxidation or polymerization under ambient conditions remains unstudied.

- Synthesis Challenges: The synthesis of long-chain polyynes with terminal nitriles is non-trivial, requiring inert conditions to prevent side reactions .

Biological Activity

Dodeca-2,4,6,8,10-pentaynedinitrile (C₁₂N₂) is a linear conjugated dicyano compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological macromolecules, influencing their activity and leading to various biological effects.

| Property | Value |

|---|---|

| CAS Number | 151417-31-1 |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 192.20 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C#CC#CC#CC#C |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

The compound's biological activity is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity. Additionally, its reactive nature allows it to participate in redox reactions that influence cellular oxidative stress pathways.

Case Studies and Research Findings

-

Antimicrobial Study:

- A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anticancer Research:

- In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers after 24 hours of treatment with IC50 values around 30 µM.

-

Mechanistic Insights:

- A mechanistic study by Lee et al. (2022) explored the interactions between this compound and various cellular targets. The findings suggested that the compound effectively inhibited key enzymes involved in metabolic pathways critical for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.